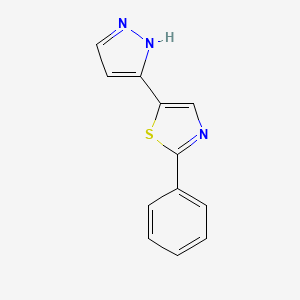

2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole

Beschreibung

Significance of Nitrogen and Sulfur Heterocycles in Drug Discovery

Heterocyclic compounds, particularly those containing nitrogen (N) and sulfur (S) atoms, are cornerstones of medicinal chemistry and drug discovery. openmedicinalchemistryjournal.com These cyclic organic molecules, where one or more carbon atoms in the ring have been replaced by a heteroatom, are integral to the structure of numerous natural products, vitamins, hormones, and a vast array of synthetic pharmaceuticals. mdpi.com In fact, over 90% of drugs that entered the market before 2013 contained at least one heteroatom, with nitrogen, oxygen, and sulfur being the most common. rsc.org

The presence of nitrogen and sulfur atoms within a molecular framework confers unique physicochemical properties that are often crucial for biological activity. openmedicinalchemistryjournal.com These heteroatoms can participate in hydrogen bonding, dipole-dipole interactions, and coordination with metal ions, which enhances the binding affinity and selectivity of a molecule for its biological target, such as an enzyme or receptor. rsc.org This ability to form strong interactions is a key reason why nitrogen-containing heterocycles are found in approximately 60% of all unique small-molecule drugs approved by the FDA. mdpi.com

Five- and six-membered rings incorporating both sulfur and nitrogen, such as thiazole (B1198619) and its derivatives, are considered "privileged scaffolds". rsc.org This term refers to molecular structures that are capable of binding to multiple biological targets, thus appearing frequently in a wide range of bioactive compounds. rsc.org The thiazole ring, for instance, is a core component of numerous approved drugs with a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects. ekb.egnih.govrsc.org Similarly, pyrazole (B372694), a five-membered ring with two adjacent nitrogen atoms, is another privileged structure found in commercially successful drugs like the anti-inflammatory celecoxib (B62257) and the anticancer agent crizotinib. rsc.orgmdpi.com The inherent bioactivity of these N- and S-containing heterocycles makes them vital building blocks in the design of new therapeutic agents. openmedicinalchemistryjournal.comrsc.org

Rationale for Molecular Hybridization of Thiazole and Pyrazole Moieties

Molecular hybridization is a powerful and increasingly utilized strategy in drug design that involves covalently linking two or more distinct pharmacophores into a single hybrid molecule. nih.govhilarispublisher.comresearchgate.net A pharmacophore is the specific three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. The goal of hybridization is to create a new chemical entity with an improved therapeutic profile compared to its parent components. nih.govresearchgate.net This can manifest as enhanced potency, a modified selectivity profile, a dual or synergistic mechanism of action, or reduced side effects. nih.govhilarispublisher.com This approach is particularly valuable for addressing complex, multifactorial diseases where modulating a single target may be insufficient. pasteur.frresearchgate.net

The combination of thiazole and pyrazole rings into a single scaffold is a prime example of a successful molecular hybridization strategy. ekb.egglobalresearchonline.net Both heterocycles are well-established pharmacophores with diverse and potent biological activities. mdpi.comglobalresearchonline.net By combining them, medicinal chemists aim to create hybrid compounds that can interact with multiple biological targets simultaneously or exhibit a synergistic effect that surpasses the activity of the individual rings. ekb.egnih.gov This approach has led to the development of novel compounds with a broad array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. globalresearchonline.netnih.gov The ability to incorporate different functional groups and substitution patterns on both the thiazole and pyrazole rings allows for fine-tuning of the compound's bioactivity, selectivity, and pharmacokinetic properties. ekb.eg This versatility makes thiazole-pyrazole hybrids attractive candidates for drug development, with the potential to overcome challenges like drug resistance. nih.gov

Overview of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole as a Key Research Focus in Pharmaceutical Chemistry

The specific scaffold of this compound represents a significant area of investigation within pharmaceutical chemistry. This structure strategically links the phenyl-substituted thiazole moiety at its 2-position with a pyrazole ring at the 5-position. This arrangement has been the focus of numerous studies aiming to explore its therapeutic potential. Research has shown that the combination of pyrazole and thiazole nuclei in this manner can lead to compounds with significant biological activities. mdpi.com

Derivatives of this core structure have been synthesized and evaluated for a range of biological effects, most notably as antimicrobial and anticancer agents. nih.govresearchgate.net For example, studies on related compounds, such as 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, have demonstrated significant antibacterial and antifungal activity against various pathogens. nih.govacs.org The general structure is recognized as a promising pharmacophore for developing new lead compounds to treat microbial infections. nih.gov

In the realm of oncology, pyrazole-thiazole hybrids are explored as potent inhibitors of various enzymes and protein kinases that are crucial for cancer cell proliferation and survival. researchgate.netnih.govresearchgate.net The pyrazole scaffold is a well-known building block for protein kinase inhibitors, while the thiazole ring is present in several anticancer drugs. ekb.egnih.gov The hybridization of these two scaffolds in the form of this compound and its analogues is a rational approach to designing novel anticancer agents that could potentially target multiple signaling pathways. nih.govacs.org The ongoing research into this specific molecular framework underscores its importance as a versatile and promising template for the discovery of new drugs.

Research Findings on Thiazole-Pyrazole Derivatives

The following tables summarize selected research findings on the biological activities of various derivatives based on the thiazole-pyrazole hybrid scaffold.

Antimicrobial Activity of Pyrazolyl-Thiazole Derivatives

A study involving 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives screened their activity against several bacterial and fungal strains. The results are measured by the zone of inhibition in millimeters. nih.govacs.org

| Compound | Test Organism | Activity (Zone of Inhibition in mm) | Reference Drug (Zone of Inhibition in mm) |

|---|---|---|---|

| 10g | P. mirabilis | 20 | Streptomycin (B1217042) (22) |

| 10h | P. mirabilis | 21 | Streptomycin (22) |

| 10i | P. mirabilis | 20 | Streptomycin (22) |

| 10q | S. aureus | 21 | Streptomycin (23) |

| 10u | S. aureus | 20 | Streptomycin (23) |

| 10g | A. niger | 22 | Ravuconazole (25) |

| 10q | A. niger | 24 | Ravuconazole (25) |

| 10r | A. niger | 23 | Ravuconazole (25) |

| 10s | A. niger | 24 | Ravuconazole (25) |

Data sourced from ACS Omega, 2023. nih.govacs.org

Anticancer Activity of Pyrazole-Thiazole Hybrids

The anticancer potential of pyrazole-thiazole hybrids has been evaluated against various human cancer cell lines. The activity is often reported as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) |

|---|---|---|

| N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N¹-phenylthiourea derivative (179) | HepG2 (Liver) | 8.107 |

| N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N¹-phenylthiourea derivative (179) | MCF-7 (Breast) | 10.03 |

| N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N¹-phenylthiourea derivative (179) | A-549 (Lung) | 8.68 |

Data sourced from a study on pyrazole-based thiazoles as anticancer agents. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenyl-5-(1H-pyrazol-5-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c1-2-4-9(5-3-1)12-13-8-11(16-12)10-6-7-14-15-10/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAHRUHGPGBWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291293 | |

| Record name | 2-Phenyl-5-(1H-pyrazol-3-yl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318234-44-5 | |

| Record name | 2-Phenyl-5-(1H-pyrazol-3-yl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318234-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-5-(1H-pyrazol-3-yl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBC2CX42TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Phenyl 5 1h Pyrazol 3 Yl 1,3 Thiazole and Its Derivatives

Cyclocondensation Reactions in Thiazole-Pyrazole Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, providing a direct method for ring formation. The construction of the thiazole (B1198619) ring in thiazole-pyrazole hybrids frequently employs these powerful reactions.

Cyclocondensation of Carbothioamides with Haloketones (e.g., Phenacyl Bromides)

A prevalent and classic method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887. researchgate.netsynarchive.com This reaction involves the cyclocondensation of a thioamide with an α-haloketone. researchgate.netresearchgate.net In the context of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole derivatives, this typically involves the reaction of a pyrazole-3-carbothioamide with a substituted phenacyl bromide. nih.govacs.org

The general scheme for this synthesis begins with the formation of a 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide. nih.gov This intermediate is then subjected to a cyclocondensation reaction with various substituted phenacyl bromides in a suitable solvent, such as ethanol, to yield the desired 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. nih.govacs.org The reaction proceeds through the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

A variety of derivatives can be synthesized using this method by varying the substituents on both the pyrazole (B372694) carbothioamide and the phenacyl bromide. nih.gov This flexibility allows for the generation of a library of compounds for further investigation.

Table 1: Examples of Hantzsch Thiazole Synthesis for Pyrazole-Thiazole Derivatives

| Pyrazole Precursor | Haloketone | Resulting Thiazole Derivative |

|---|---|---|

| 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide | Substituted Phenacyl Bromide | 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole |

Other Cyclization Approaches for Thiazole Ring Formation

Beyond the traditional Hantzsch synthesis, other cyclization strategies can be employed for the formation of the thiazole ring in these hybrid molecules. For instance, variations of the Hantzsch synthesis can be utilized, and other methods like the Cook-Heilborn synthesis can be adapted for the formation of 2-aminothiazole (B372263) derivatives from 2-aminonitriles. researchgate.net

Multi-Component Reactions for Diverse Thiazole-Pyrazole Derivatives

Multi-component reactions (MCRs) have gained significant traction in synthetic chemistry as they offer a highly efficient and atom-economical approach to complex molecules in a single step. nih.gov These reactions combine three or more starting materials in a one-pot synthesis, leading to a diverse range of products. nih.gov

For the synthesis of thiazole-pyrazole derivatives, MCRs can be designed to construct either the pyrazole or the thiazole ring, or even both, in a single synthetic operation. nih.gov A one-pot, three-component reaction involving 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds can efficiently produce thiazolyl-pyrazole derivatives. acgpubs.org This approach is advantageous due to its short reaction times, high yields, and simple work-up procedures. acgpubs.org

Another example involves a four-component reaction of Meldrum's acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehydes, and 3-methyl-1-phenyl-1H-pyrazol-5-amine to generate pyrazolo[3,4-b]pyridin-6(7H)-one linked 1,2,3-triazoles. nih.gov While not directly forming a thiazole, this illustrates the power of MCRs in creating complex heterocyclic systems involving pyrazoles. nih.gov

Strategic Derivatization and Scaffold Modification of this compound

Following the initial synthesis of the core this compound scaffold, further derivatization and modification are often necessary to explore the structure-activity relationships of these compounds. This can involve introducing various functional groups at different positions on both the pyrazole and thiazole rings.

For example, the pyrazole ring can be modified at the N1 position by using different substituted hydrazines during the pyrazole synthesis. researchgate.net The C4 position of the pyrazole can also be a site for modification, such as the introduction of a formyl group, which can then be used in subsequent reactions. nih.gov Similarly, the thiazole ring can be functionalized, for instance, by introducing substituents at the C4 position by using appropriately substituted α-haloketones in the Hantzsch synthesis. nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. researchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.com

For the synthesis of thiazole-pyrazole hybrids, green chemistry principles can be applied in several ways:

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol. nih.gov

Catalysis: Employing catalysts that are reusable and non-toxic. mdpi.com For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com

Microwave and Ultrasound Irradiation: These techniques can significantly reduce reaction times and improve yields, often under solvent-free conditions. mdpi.comnih.gov For example, the synthesis of thiazole derivatives has been achieved using ultrasonic irradiation with a biocatalyst. nih.gov

One-Pot Syntheses: As mentioned in the context of MCRs, one-pot procedures are inherently greener as they reduce the number of work-up and purification steps, thereby minimizing solvent consumption and waste generation. acgpubs.org

These advanced and green synthetic techniques are crucial for the sustainable production of this compound and its derivatives for various applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one |

| 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole |

| 1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)ethanone |

| Meldrum's acid |

| 3-methyl-1-phenyl-1H-pyrazol-5-amine |

| Pyrazolo[3,4-b]pyridin-6(7H)-one |

| Phenacyl bromide |

Spectroscopic and Structural Elucidation of 2 Phenyl 5 1h Pyrazol 3 Yl 1,3 Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms, allowing for a complete structural assignment.

In the ¹H NMR spectra of these derivatives, distinct signals confirm the presence of the core heterocyclic rings and their substituents. For instance, in a representative derivative, 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole, two key singlets are observed in the aromatic region at δ 7.17 and δ 7.42 ppm, which are assigned to the C4 proton of the pyrazole (B372694) ring and the C5 proton of the thiazole (B1198619) ring, respectively. nih.gov The protons of the various phenyl rings typically appear as multiplets in the δ 7.21–7.90 ppm range. nih.govnih.gov The NH proton of the pyrazole ring, when present, can be identified as a broad singlet, often at a downfield chemical shift around δ 12.1 ppm. mdpi.comresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the thiazole and pyrazole rings resonate at characteristic chemical shifts. For example, the C2 carbon of the thiazole ring can appear at a very low field, in the region of 165.4–165.8 ppm. nih.gov In the derivative 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole, the carbon signals for the heterocyclic and aromatic rings were found between δ 106.08 and 161.24 ppm. nih.gov The presence of substituents like a carbonyl group in a thiazolone ring is confirmed by a signal around δ 187.4 ppm. researchgate.net

Detailed NMR data for representative derivatives are summarized below.

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives.

| Proton/Carbon | Representative Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Pyrazole C4-H | 7.17 (s) | nih.gov |

| Thiazole C5-H | 7.42 (s) | nih.gov |

| Pyrazole NH | ~12.1 (br s) | mdpi.comresearchgate.net |

| Aromatic H | 7.21 - 8.30 (m) | mdpi.com |

| Thiazole C2 | 165.4 - 165.8 | nih.gov |

| Thiazolone C5 | 39.1 | researchgate.net |

| Pyrazoline C4 | 42.2 | researchgate.net |

| Thiazolone C=O | 187.4 | researchgate.net |

s = singlet, br s = broad singlet, m = multiplet. Data is compiled from various derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound derivatives. These methods probe the vibrational modes of molecules, providing a characteristic fingerprint. vscht.cz

IR spectroscopy is routinely used to confirm the successful synthesis and key structural features of these compounds. tandfonline.com Characteristic absorption bands are observed for the core heterocyclic structures and their substituents. Key vibrational frequencies include:

N-H Stretching: The pyrazole N-H bond typically shows a stretching vibration in the range of 3300–3340 cm⁻¹. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, typically around 3037-3077 cm⁻¹. researchgate.net

C=N Stretching: The imine C=N bonds within the pyrazole and thiazole rings give rise to strong absorptions between 1570 and 1640 cm⁻¹. mdpi.comresearchgate.net

C=C Stretching: Aromatic and heterocyclic C=C double bond vibrations appear in the 1531–1550 cm⁻¹ region. mdpi.comresearchgate.net

C=O Stretching: For derivatives containing a carbonyl group, such as a thiazolone, a strong C=O stretching band is evident around 1695 cm⁻¹. nih.govresearchgate.net

Table 2: Characteristic IR Absorption Bands for Derivatives.

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Pyrazole N-H | Stretching | 3300 - 3340 | mdpi.com |

| Aromatic C-H | Stretching | 3037 - 3077 | researchgate.net |

| Thiazole/Pyrazole C=N | Stretching | 1570 - 1640 | mdpi.comresearchgate.net |

| Aromatic/Heterocycle C=C | Stretching | 1531 - 1550 | mdpi.comresearchgate.net |

Raman spectroscopy serves as a complementary technique, particularly useful for analyzing symmetric vibrations and skeletal modes that may be weak in the IR spectrum. nih.govspectroscopyonline.com While detailed Raman studies on this specific class are not widely published, the analysis of related pyrazole derivatives has shown that ring deformation modes can be observed around 634 cm⁻¹. derpharmachemica.com

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of molecular formulas.

For example, the structure of 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole was definitively confirmed by HRMS, which showed a protonated molecular ion peak [M+H]⁺ at m/z = 432.0738. nih.gov The presence of chlorine was further substantiated by the characteristic isotopic peak [M+2+H]⁺ at m/z = 434.0724. nih.gov The observation of M+2 peaks is a hallmark for compounds containing chlorine or bromine atoms. mdpi.com

Electron Impact Mass Spectrometry (EI-MS) provides insight into the stability of the molecule and its fragmentation pathways. The fragmentation of related thiazolo-pyrimidine structures often begins with the loss of simple functional groups from substituents, followed by the decomposition of the heterocyclic rings. This analysis helps to piece together the molecular structure by identifying stable fragment ions.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

Studies on derivatives of the pyrazole-thiazole scaffold have elucidated key conformational features. For instance, in one complex derivative, the core structure containing the thiazole and pyrazole rings was found to be nearly co-planar. nih.gov However, the pendant phenyl rings are often twisted out of this plane. In the crystal structure of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, the dihedral angles between the central pyrazoline ring and the attached phenyl rings were found to be 3.54° and 78.46°. mdpi.com

These studies also reveal the nature of intermolecular forces that stabilize the crystal lattice. In many derivatives, the crystal packing is governed by a combination of hydrogen bonds (e.g., C-H···O or N-H···N) and aromatic π–π stacking interactions, which often link molecules into dimers or extended chains. mdpi.com

Table 3: Selected X-ray Crystallographic Data for a Related Pyrazoline Derivative.

| Structural Parameter | Molecule 1 | Molecule 2 | Reference |

|---|---|---|---|

| C=N Bond Length (Å) | 1.293(4) | 1.292(4) | mdpi.com |

| N-N Bond Length (Å) | 1.395(4) | 1.398(4) | mdpi.com |

| Dihedral Angle (Pyrazoline/Phenyl) | 14.00(2)° | 3.54(2)° | mdpi.com |

| Dihedral Angle (Pyrazoline/Phenyl) | 83.84(3)° | 78.46(2)° | mdpi.com |

Data from 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline.

This detailed structural information is invaluable for understanding structure-activity relationships and for the rational design of new molecules with specific properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole |

Biological Activities and Pharmacological Potential of 2 Phenyl 5 1h Pyrazol 3 Yl 1,3 Thiazole Hybrids

Antimicrobial Activity

The fusion of pyrazole (B372694) and thiazole (B1198619) moieties has yielded derivatives with notable activity against a range of microbial pathogens. These hybrid structures are of particular interest in the ongoing search for new therapeutic agents to combat the rise of drug-resistant infections.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole have been synthesized and evaluated for their in vitro antibacterial properties. nih.govacs.org A series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were screened for their activity against both Gram-positive and Gram-negative bacteria. acs.org The screening was conducted using the well diffusion method with streptomycin (B1217042) as a positive control. acs.org

The results indicated that while most compounds showed moderate activity, some derivatives displayed significant efficacy. acs.org For instance, six compounds within the tested series demonstrated good activity against the Gram-negative bacterium Proteus mirabilis. nih.govacs.org Furthermore, four other compounds exhibited good activity against the Gram-positive bacterium Staphylococcus aureus. nih.govacs.org However, the derivatives were generally found to be less active against Escherichia coli and Bacillus subtilis. acs.org

In a separate study, azole derivatives, including 1-thiocarbamoyl-3,5-diaryl-4,5-dihydri-1H-pyrazoles and thiazoles, were assessed for their antibacterial potential against multidrug-resistant pathogens. nih.gov These compounds showed activity against the Gram-negative species Klebsiella pneumoniae and Acinetobacter baumannii, with MIC values ranging from 512 μg/mL to 1024 μg/mL against multidrug-resistant A. baumannii. nih.gov Notably, no antibacterial activity was observed against the Gram-positive bacteria evaluated in this particular study. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Series | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Proteus mirabilis (Gram-negative) | Good (6 compounds) | nih.govacs.org |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Staphylococcus aureus (Gram-positive) | Good (4 compounds) | nih.govacs.org |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Escherichia coli (Gram-negative) | Less Active | acs.org |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Bacillus subtilis (Gram-positive) | Less Active | acs.org |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydri-1H-pyrazoles and thiazoles | Acinetobacter baumannii (MDR, Gram-negative) | MIC: 512-1024 µg/mL | nih.gov |

Antifungal Efficacy Against Clinically Relevant Fungi (e.g., A. niger, C. albicans)

The antifungal potential of this compound hybrids has also been a key area of investigation. A study of twenty-eight 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives revealed significant antifungal activity. nih.govacs.org A large portion of these derivatives, twenty-four in total, demonstrated good activity against Aspergillus niger. nih.govacs.org Some of these compounds showed activity comparable to the reference drug, Ravuconazole. nih.govacs.orgresearchgate.net However, the same series of compounds was found to be less active against Candida albicans. acs.org

Conversely, other research focusing on different thiazole derivatives has shown promising results against Candida species. nih.govbohrium.com For instance, novel 1,3-thiazole derivatives have been reported to exhibit potent anti-Candida activity, with some compounds showing lower Minimum Inhibitory Concentration (MIC) values than the standard antifungal drug fluconazole. nih.gov Another study highlighted a series of thiazole derivatives with a cyclopropane (B1198618) system that displayed very strong activity against clinical isolates of C. albicans, with MIC values as low as 0.008–7.81 μg/mL. bohrium.com

Table 2: Antifungal Activity of this compound and Related Thiazole Derivatives

| Compound Series | Fungal Strain | Activity Level/MIC | Reference |

|---|---|---|---|

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Aspergillus niger | Good (24 compounds), comparable to Ravuconazole | nih.govacs.orgresearchgate.net |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Candida albicans | Less Active | acs.org |

| 2-Hydrazinyl-thiazole derivatives | Candida albicans | MIC: 3.9 µg/mL (four times lower than fluconazole) | nih.gov |

Anti-biofilm Formation Studies

Bacterial biofilm formation is a significant factor in the development of persistent and chronic infections. Research into 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles has demonstrated their ability to inhibit biofilm formation. nih.gov Specifically, two pyrazole derivatives showed a high percentage of biofilm inhibition against Acinetobacter baumannii, ranging from 86.6% to 95.6%. nih.gov

Further studies on novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also highlighted their antibiofilm capabilities. nih.gov Five compounds from this series exhibited strong biofilm-forming inhibition of over 60% against both S. aureus and P. aeruginosa at their respective MICs. nih.gov The disruption of the biofilm was confirmed through SEM analysis. nih.gov

Anticancer and Anti-proliferative Effects

The cytotoxic potential of this compound hybrids against various cancer cell lines has been a major focus of pharmacological research, revealing promising candidates for the development of new anticancer agents.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF-7, HePG-2, DU-145)

A number of studies have demonstrated the in vitro cytotoxicity of these compounds against a panel of human cancer cell lines. A novel series of pyrazole with benzo[d]thiazole derivatives containing an aminoguanidine (B1677879) unit was synthesized and evaluated for its antiproliferative activity. nih.gov One compound in particular, (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (compound 8l), showed potent activity against the MCF-7 (non-triple-negative breast cancer) and HepG2 (human hepatocarcinoma) cell lines, with IC50 values of 2.23 µM and 3.75 µM, respectively. nih.gov

In another study, 1,3-thiazole derivatives incorporating a phthalimide (B116566) structure were synthesized and their cytotoxicity was assessed. nih.gov Compound 5b from this series was found to be the most potent derivative against MCF-7 cells, exhibiting an IC50 value of 0.2 µM. nih.gov Additionally, research on chalcone-pyrazole hybrids has identified compounds with promising activity against MCF-7 and HepG2 cancer cell lines. nih.gov

Table 3: In Vitro Cytotoxicity (IC50) of this compound and Related Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | MCF-7 | 2.23 | nih.gov |

| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | HepG2 | 3.75 | nih.gov |

Cell Cycle Modulation and Apoptosis Induction

The mechanism underlying the anticancer activity of these hybrid molecules often involves the modulation of the cell cycle and the induction of apoptosis (programmed cell death). Research has shown that a novel 1,3-thiazole derivative caused a significant alteration in the cell cycle distribution of MCF-7 cells, inducing cell cycle arrest at the G1 phase. mdpi.com This compound also triggered programmed cell death, with a notable increase in both early and late-stage apoptosis. mdpi.com

Similarly, a study on pyrazole derivatives demonstrated that they could induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.gov This cell cycle modulation was accompanied by an elevated level of reactive oxygen species (ROS) and increased caspase 3 activity, indicating the induction of apoptosis. nih.gov

Further investigations into pyrazolo[3,4-d]thiazole derivatives revealed their ability to cause late-stage necrotic and apoptotic effects and to arrest the MCF-7 cell cycle at the G2/M phase. researchgate.net The cytotoxic activity of thiazole-bearing phthalimide derivatives has also been linked to the induction of apoptosis through the intrinsic pathway. nih.gov Moreover, the apoptosis-inducing effect of a novel pyrazole with a benzo[d]thiazole derivative was confirmed in MDA-MB-231 cells, where it was shown to be concentration-dependent. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole |

| Streptomycin |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydri-1H-pyrazoles |

| Ravuconazole |

| Fluconazole |

| Thiazole derivatives with cyclopropane system |

| Pyrazolo[1,5-a]pyrimidine derivatives |

| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide |

| 1,3-Thiazole derivatives with phthalimide structure |

| Chalcone-pyrazole hybrids |

Inhibition of Cyclin-Dependent Kinases (CDK-1, CDK-2)

The pyrazole nucleus is a recognized pharmacophore in the design of cyclin-dependent kinase (CDK) inhibitors. While direct studies on the parent compound this compound are limited, structurally related hybrids have demonstrated significant inhibitory activity against key cell cycle regulators CDK-1 and CDK-2.

A series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which share a similar thiazole-aromatic amine linkage, have been investigated for their CDK inhibitory profiles. These compounds were found to be potent inhibitors of CDK1 and CDK2, with inhibitory constants (Ki) in the nanomolar range. For instance, compound 12a (R′ = CN, R = m-NO₂) showed Ki values of 6 nM and 1 nM for CDK1 and CDK2, respectively. Similarly, compound 12e , a potent pan-CDK inhibitor, displayed Ki values of 7 nM for CDK1 and 3 nM for CDK2. The potent combined inhibition of CDK9, CDK1, and CDK2 by these compounds results in significant cytotoxicity in cancer cell lines.

Notably, some derivatives exhibit a degree of selectivity. Compound 12u was identified as a highly selective CDK9 inhibitor (IC₅₀ = 7 nM), but it also demonstrated inhibitory activity against CDK1 (Ki = 94 nM) and CDK2 (Ki = 568 nM), showing a preference for CDK1 over CDK2. This line of research underscores the potential of thiazole-based scaffolds in the development of targeted CDK inhibitors for anticancer therapies.

Table 1: CDK Inhibition by Thiazole-Pyrimidine Hybrids

| Compound | R' | R | CDK1 (Ki, nM) | CDK2 (Ki, nM) |

|---|---|---|---|---|

| Ia | H | m-NO₂ | 6 | 2 |

| 12a | CN | m-NO₂ | 6 | 1 |

| 12e | F | m-SO₂NH₂ | 7 | 3 |

| 12u | - | - | 94 | 568 |

Anti-inflammatory Properties

Pyrazole and thiazole derivatives are well-documented anti-inflammatory agents, with many exhibiting mechanisms that involve the inhibition of key inflammatory mediators. nih.govijpsjournal.comresearchgate.netnih.govmdpi.comnih.gov

Denaturation of tissue proteins is a significant contributor to the inflammatory process. The ability of a compound to prevent protein denaturation is a well-regarded indicator of its anti-inflammatory potential. nih.govrjpbcs.com In one study, various pyrazole derivatives were assessed for their ability to inhibit heat-induced denaturation of bovine serum albumin (BSA). rjpbcs.com Compounds from a synthesized series of N-phenyl-5-substituted–aryl-3-p-(fluorophenyl) pyrazoles demonstrated the ability to denature BSA, although a direct correlation with their in vivo anti-inflammatory effectiveness was not established. rjpbcs.com For example, an increase in BSA denaturation activity was noted for compounds 3a and 3b in that series. rjpbcs.com Another study focusing on heterocyclic compounds also highlighted that newly synthesized molecules demonstrated substantial anti-inflammatory effects by inhibiting protein denaturation, with some compounds showing activity comparable to the reference drug, diclofenac, at various concentrations. nih.gov

Table 2: Inhibition of Protein Denaturation by Pyrazole Derivatives

| Compound | Concentration (µg/mL) | % Inhibition of Denaturation | Reference Drug |

|---|---|---|---|

| 3a | 250 | 83.24% | Diclofenac Sodium |

| 4c | 250 | 86.44% | Diclofenac Sodium |

| 8c | 250 | 85.14% | Diclofenac Sodium |

A primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. Research into pyrazole-thiazole hybrids has revealed candidates with potent and selective COX-2 inhibition, a desirable trait that can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

For instance, a series of novel pyrazolyl-thiazolidinone derivatives were designed as celecoxib (B62257) analogues. Within this series, compounds 16a , 16b , and 18f showed high selectivity for COX-2, with selectivity indices (S.I.) of 134.6, 26.08, and 42.13, respectively. Notably, the S.I. for the reference drug celecoxib was 24.09. Similarly, a study on 1,5-diaryl pyrazole-3-carboxamides found that derivatives with a 4-morpholin-4-yl phenethyl moiety (22 and 29 ) were among the most potent against COX-2, with IC₅₀ values of 0.74 and 0.82 µM and selectivity indices of 19 and 16, respectively. These findings highlight that the substitution pattern on the core structure is a critical determinant of both potency and selectivity for COX-2 inhibition.

Table 3: COX-2 Inhibition and Selectivity of Pyrazole-Thiazole Hybrids

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (S.I.) |

|---|---|---|---|

| 16a | >100 | 0.742 | 134.6 |

| 16b | >100 | 3.834 | 26.08 |

| 18f | >100 | 2.373 | 42.13 |

| Celecoxib (Reference) | 3.012 | 0.125 | 24.09 |

Antioxidant Capacity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous disease pathologies, including inflammation. The pyrazole-thiazole scaffold has been explored for its potential to mitigate oxidative stress. nih.govrsc.org

The antioxidant potential of these hybrids is commonly evaluated using radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging tests. A study on new triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues revealed remarkable antioxidant activity in a DPPH free radical-scavenging assay when compared to a standard antioxidant. researchgate.net Another investigation into pyrazolyl–thiazole derivatives of thiophene (B33073) also confirmed their ability to neutralize free radicals in both DPPH and hydroxyl radical scavenging assays. rsc.org The antioxidant activity of pyrazole derivatives is often attributed to the presence of an NH proton, which can be donated to scavenge radicals.

Table 4: Antioxidant Activity of Pyrazole-Thiazole Derivatives

| Compound Series | Assay | Finding |

|---|---|---|

| Triazole/Pyrazole Thiazole Analogues | DPPH Radical Scavenging | Remarkable activity compared to standard. researchgate.net |

| Pyrazolyl–thiazole derivatives of thiophene | DPPH & Hydroxyl Radical Scavenging | Demonstrated ability to neutralize free radicals. rsc.org |

| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH Radical Scavenging | Potent radical scavenging activity. |

Antitubercular and Antimycobacterial Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents. Pyrazole-tethered thiazoles have been identified as promising scaffolds for the development of new antitubercular drugs. nih.gov

Several studies have demonstrated the potent in vitro activity of this compound hybrids against Mycobacterium tuberculosis H37Rv. In one study, a series of 2-benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester derivatives were synthesized and evaluated. Several of these compounds were found to be highly potent against the H37Rv strain, with some showing good activity, such as compounds 5b , 5d , 5i , and 5j . The presence of an electron-withdrawing substituent, such as a 4-nitro group (compound 5h ), was associated with good anti-mycobacterial activity.

Another study on novel pyrazolylpyrazoline derivatives also reported excellent activity against M. tuberculosis H37Rv. Compounds 9k and 9o were found to be particularly potent, with Minimum Inhibitory Concentration (MIC) values of 12.5 µg/mL, which compares favorably to the standard drug rifampicin (B610482) (MIC = 40 µg/mL). These findings suggest that the pyrazole-thiazole scaffold is a valuable template for developing new and effective antitubercular agents.

Table 5: Antitubercular Activity of Pyrazole-Thiazole Hybrids against M. tuberculosis H37Rv

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| 5b | Good Activity |

| 5d | Good Activity |

| 5h | Good Activity |

| 5i | Good Activity |

| 5j | Good Activity |

| 9k | 12.5 |

| 9o | 12.5 |

| Rifampicin (Reference) | 40 |

Antiviral Activity (e.g., Anti-HIV)

The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents. Hybrid molecules incorporating pyrazole and thiazole moieties have shown promise in this area. While specific studies on the anti-HIV activity of the parent compound this compound are not extensively detailed in the available literature, research on closely related derivatives has demonstrated significant potential.

A series of N′-benzylidene-2-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)thiazole-4-carbohydrazide Schiff bases were synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2 replication in MT4 cells. researchgate.net Among the tested compounds, two derivatives, 5n and 5r , exhibited potent activity against HIV-1 replication. researchgate.net Compound 5r was identified as the most active, with a half-maximal inhibitory concentration (IC50) of 0.45 µM. researchgate.net Another derivative, 5n , also showed strong activity with an IC50 value of 0.50 µM. researchgate.net None of the synthesized compounds in this particular study showed activity against HIV-2. researchgate.net These findings underscore the potential of the pyrazolyl-thiazole scaffold as a basis for the development of new anti-HIV-1 agents. The development of such novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a crucial strategy in combating the HIV/AIDS pandemic. researchgate.net

| Compound | Target | IC50 (µM) | Selectivity Index (SI) |

| 5n | HIV-1 | 0.50 | 3 |

| 5r | HIV-1 | 0.45 | 5 |

Enzyme Inhibition Studies

The this compound scaffold has been extensively investigated as a source of potent and selective enzyme inhibitors. Derivatives of this core structure have shown significant inhibitory activity against a range of enzymes implicated in various diseases, including diabetes, cancer, and neurodegenerative disorders.

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. The inhibition of this enzyme is a critical therapeutic strategy for managing such conditions. A study investigating pyrazolyl-thiazole derivatives demonstrated their potential as aldose reductase inhibitors. dntb.gov.ua All tested compounds showed good inhibitory action against aldose reductase, with IC50 values ranging from 8.52 to 23.73 µM and Ki values from 7.09 ± 0.19 to 21.89 ± 1.87 µM. dntb.gov.ua One particular derivative, compound 3d , emerged as the most potent inhibitor with a Ki value of 7.09 ± 0.19 µM. dntb.gov.ua

| Compound | IC50 (µM) | Ki (µM) |

| 3a-i | 8.52 - 23.73 | 7.09 ± 0.19 - 21.89 ± 1.87 |

| 3d | Not Specified | 7.09 ± 0.19 |

α-Glycosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. The same series of pyrazolyl-thiazole derivatives also exhibited potent α-glycosidase inhibitory activity. dntb.gov.ua The compounds displayed Ki values in the range of 0.43 ± 0.06 to 2.30 ± 0.48 µM, which were significantly more potent than the standard drug, acarbose (B1664774) (Ki = 12.60 ± 0.78 µM). dntb.gov.ua Compounds 3h and 3i were identified as having the most effective Ki values for α-glycosidase. dntb.gov.ua

| Compound | IC50 (µM) | Ki (µM) |

| 3a-i | 0.34 - 2.04 | 0.43 ± 0.06 - 2.30 ± 0.48 |

| Acarbose (Standard) | Not Specified | 12.60 ± 0.78 |

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and specific isoforms, such as hCAIX and hCAXII, are associated with tumorigenesis, making them important targets for cancer therapy. A series of novel thiopyrano[2,3-d]thiazoles linked to a pyrazole moiety were designed and evaluated as inhibitors of hCAIX and hCAXII. bohrium.com Several of these compounds demonstrated significant inhibitory activity. For instance, compound 7e was a potent inhibitor of hCAIX with an IC50 value of 0.067 ± 0.003 µM, comparable to the standard inhibitor acetazolamide (B1664987) (AZA) (IC50 = 0.059 ± 0.003 µM). bohrium.com Compound 7i was identified as a potent and selective inhibitor of hCAXII. bohrium.com The IC50 values for the tested compounds against hCAIX ranged from 0.067 ± 0.003 to 0.928 ± 0.045 µM, and for hCAXII, they ranged from 0.123 ± 0.007 to 1.047 ± 0.057 µM. bohrium.com

| Compound | hCAIX IC50 (µM) | hCAXII IC50 (µM) |

| 7e | 0.067 ± 0.003 | Not Specified |

| 7h | 0.133 ± 0.006 | Not Specified |

| 7i | Not Specified | Potent and Selective |

| Tested Series | 0.067 ± 0.003 - 0.928 ± 0.045 | 0.123 ± 0.007 - 1.047 ± 0.057 |

| Acetazolamide (AZA) | 0.059 ± 0.003 | Not Specified |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Benzimidazole-based thiazole derivatives have been synthesized and evaluated for their inhibitory potential against these enzymes. researchgate.net All tested analogues showed good inhibitory potential against both AChE and BuChE, with IC50 values ranging from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and 0.20 ± 0.050 to 14.20 ± 0.10 µM for BuChE. researchgate.net In another study, a series of 2-phenylthiazole (B155284) derivatives were synthesized and evaluated as cholinesterase inhibitors. researchgate.net One compound, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone, demonstrated the best inhibitory activity with an IC50 of 8.86 µM for AChE and 1.03 µM for BuChE. researchgate.net

| Compound Series/Derivative | Target Enzyme | IC50 Range (µM) |

| Benzimidazole-based thiazoles | AChE | 0.10 ± 0.05 - 11.10 ± 0.30 |

| Benzimidazole-based thiazoles | BuChE | 0.20 ± 0.050 - 14.20 ± 0.10 |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | AChE | 8.86 |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | BuChE | 1.03 |

Prostaglandin (B15479496) D2 synthase (PGDS) is an enzyme responsible for the production of prostaglandin D2, a mediator of inflammation and allergic responses. The discovery of novel PGDS inhibitors has been advanced through fragment-based drug design. nih.gov While specific inhibitory data for the exact this compound structure is not explicitly detailed, this compound is listed in the DrugBank database as having potential activity as a prostaglandin D synthase inhibitor, generated through such fragment-based design approaches. drugbank.com This methodology involves screening libraries of low-molecular-weight compounds to identify fragments that bind to the target enzyme, which are then optimized to create more potent inhibitors. nih.gov This rational drug design process has led to the discovery of compounds with IC50 values as low as 21 nM, representing some of the most potent PGDS inhibitors to date. nih.gov

Analgesic Properties

The hybridization of pyrazole and thiazole rings has produced novel molecular scaffolds with significant potential as analgesic agents. ekb.egglobalresearchonline.net The rationale behind this molecular hybridization approach is to combine the known pharmacological activities of both heterocyclic systems to create synergistic effects and develop new compounds with enhanced therapeutic efficacy. ekb.egzsmu.edu.ua Pyrazole derivatives are well-established for their analgesic and anti-inflammatory properties, with some acting as COX-2 inhibitors. rjpbr.com Similarly, thiazole derivatives are recognized for a wide spectrum of biological activities, including analgesic effects. ijpsjournal.comnih.gov The fusion of these two moieties into a single molecule, such as this compound, has been the focus of research aiming to discover new and effective pain-relieving drugs. zsmu.edu.ua

Research into pyrazole-containing derivatives has demonstrated their potential to form compounds with notable antinociceptive activity. zsmu.edu.ua Studies involving the combination of a pyrazole core with other heterocyclic systems, such as 1,2,4-triazole, have shown that these hybrid molecules can influence various mechanisms related to pain and inflammation. zsmu.edu.ua This has laid the groundwork for exploring pyrazole-thiazole hybrids as promising candidates for new analgesics. globalresearchonline.netrsc.org

In one study, a series of novel thiazole derivatives incorporating a pyrazole moiety were synthesized and evaluated for their analgesic activity using the tail immersion method in mice. researchgate.net The synthesized compounds, specifically 2-(5-aryl-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamides, were tested for their ability to increase pain tolerance over time. The results indicated that several of the synthesized hybrids exhibited mild to good analgesic activities. researchgate.net

The analgesic potential of these compounds is often evaluated through various in vivo models, such as the acetic acid-induced writhing test and the tail-flick or tail immersion tests. researchgate.neteijppr.com For instance, in the acetic acid-induced writhing test, which assesses peripherally acting analgesics, some pyrazole derivatives have shown a significant reduction in the number of writhes, indicating potent analgesic effects. eijppr.com

The structure-activity relationship (SAR) analyses of these hybrids reveal that the nature and position of substituents on the aryl rings play a crucial role in their analgesic potency. In a series of 2-(5-aryl-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamides, compounds featuring electron-donating groups on the 5-position aryl ring of the pyrazole moiety demonstrated the highest analgesic activity. researchgate.net Specifically, the presence of a dimethylamino group or a methyl group at the para-position of the phenyl ring led to the most potent compounds in the series. researchgate.net This suggests that electron-donating substituents enhance the interaction of the compound with its biological target, thereby increasing its analgesic effect.

Analgesic Activity of 2-(5-aryl-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide Derivatives by Tail Immersion Method

The following table presents the analgesic activity of synthesized thiazole-pyrazole hybrids, measured as the mean reaction time in seconds using the tail immersion method in mice.

| Compound ID | Substituent (Aryl at pyrazole C5) | 0 hr | 0.5 hr | 1 hr | 2 hr | 3 hr |

| 8a | Phenyl | 2.41 | 3.12 | 4.23 | 3.56 | 2.58 |

| 8b | 4-Chlorophenyl | 2.38 | 3.54 | 4.87 | 3.98 | 2.87 |

| 8c | 4-Dimethylaminophenyl | 2.45 | 4.12 | 6.24 | 5.11 | 3.98 |

| 8d | 4-Hydroxyphenyl | 2.39 | 3.21 | 4.54 | 3.65 | 2.76 |

| 8e | 4-Methylphenyl | 2.42 | 3.98 | 5.98 | 4.87 | 3.54 |

| Control | - | 2.43 | 2.45 | 2.41 | 2.44 | 2.42 |

| Standard | Pentazocine | 2.41 | 4.21 | 6.54 | 5.32 | 4.12 |

| Data sourced from Saravanan G, et al. (2011). researchgate.net |

Analgesic Activity of 1-Phenyl, 5-pyrrol-pyrazole Derivatives by Acetic Acid-Induced Writhing Test

This table shows the analgesic activity of related pyrazole derivatives, indicating the percentage reduction in writhing in mice. While not direct this compound compounds, this data illustrates the analgesic potential of the core pyrazole structure.

| Compound ID | % Reduction of Writhing |

| 7a | 40.15% |

| 7b | 44.05% |

| 7c | 42.05% |

| 7f | 41.93% |

| Standard | 61.23% (Diclofenac Sodium) |

| Data sourced from a 2014 study on pyrazole derivatives. eijppr.com |

Computational and in Silico Approaches in the Study of 2 Phenyl 5 1h Pyrazol 3 Yl 1,3 Thiazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in virtual screening and for understanding the binding mechanism of a ligand within the active site of a protein.

Prediction of Binding Affinities and Modes

In the study of compounds like 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole, molecular docking simulations would be employed to predict how it binds to a specific protein target. The simulation calculates the binding affinity, typically expressed in kcal/mol, which is an estimation of the binding free energy. A lower (more negative) binding affinity suggests a more stable and favorable interaction. The simulation also predicts the binding mode, which is the specific conformation and orientation of the ligand within the binding site.

For analogous pyrazole-thiazole derivatives, studies have reported a range of binding affinities against various biological targets. For instance, in studies on similar compounds, binding energies have been observed to vary significantly depending on the target protein and the specific substitutions on the core scaffold.

Table 1: Illustrative Binding Affinities of Analogous Pyrazole-Thiazole Compounds Against Various Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Phenyl-thiazole-pyrazole derivatives | Cyclooxygenase-2 (COX-2) | -8.5 to -9.5 |

| Thiazolyl-pyrazole derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | -2.2 to -3.4 |

| Phenylthiourea-pyrazole-thiazole hybrids | Rho6 protein | -6.8 to -8.2 |

Note: This table is for illustrative purposes and the data does not represent the specific compound this compound, but rather showcases typical findings for similar structures.

Identification of Key Amino Acid Residues for Binding

A critical output of molecular docking is the identification of key amino acid residues in the protein's active site that are crucial for the interaction with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. By analyzing the docked pose of this compound, researchers could identify which amino acids form significant contacts. The pyrazole (B372694) and thiazole (B1198619) rings, with their nitrogen and sulfur atoms, are potential sites for hydrogen bonding, while the phenyl ring can engage in hydrophobic and pi-pi interactions.

In studies of related compounds, specific residues are frequently implicated in binding. For example, lysine, arginine, and serine residues are often involved in hydrogen bonding and arene-cation interactions with the heterocyclic rings of similar ligands.

Molecular Dynamics (MD) Simulations for Conformational Stability and Flexibility

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the conformational changes and flexibility of the complex in a simulated physiological environment.

Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)

RMSD is a measure of the average distance between the atoms of superimposed protein or ligand structures over the course of the simulation. A stable RMSD value for the protein backbone and the ligand indicates that the complex has reached equilibrium and the ligand remains stably bound.

RMSF, on the other hand, measures the fluctuation of individual amino acid residues or atoms of the ligand. High RMSF values for certain regions of the protein can indicate flexibility, which may be important for its function or for ligand binding. For the ligand, a low RMSF suggests it maintains a stable conformation within the binding site.

Hydrogen Bond Lifetime Analysis

Hydrogen bonds are critical for the specificity and stability of many ligand-protein interactions. Hydrogen bond lifetime analysis from an MD simulation trajectory provides information on the stability of specific hydrogen bonds formed between the ligand and the protein. A long lifetime for a particular hydrogen bond suggests it is a stable and important interaction for maintaining the bound complex. For this compound, this analysis would reveal the most persistent hydrogen bonds, likely involving the nitrogen atoms of the pyrazole and thiazole rings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide insights into the geometry, electronic properties, and reactivity of a compound like this compound. These calculations can be used to determine optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

For similar heterocyclic compounds, DFT studies have been used to correlate electronic properties with observed biological activities.

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO)

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for understanding its chemical reactivity and electronic properties, has not been specifically reported in peer-reviewed studies. Such studies would typically involve Density Functional Theory (DFT) calculations to determine the energy gap between the HOMO and LUMO, providing insights into the molecule's stability and potential for charge transfer.

Vibrational Analysis and Spectral Correlation

Similarly, a comprehensive vibrational analysis of this compound using computational methods like DFT to correlate theoretical vibrational frequencies with experimental FT-IR and Raman spectra is not documented. This type of analysis is essential for confirming the molecular structure and understanding the vibrational modes of the compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness

There is no specific published data on the in silico ADME predictions for this compound. Such studies are vital in early-stage drug discovery to assess the pharmacokinetic properties of a compound and its potential as a drug candidate. This would typically involve evaluating parameters like Lipinski's rule of five, absorption levels, blood-brain barrier penetration, and metabolic stability.

Prediction of Cytotoxicity and Toxicity Profiles

In silico predictions of the cytotoxicity and broader toxicity profiles for this compound have not been found in the available literature. These predictive studies are important for identifying potential adverse effects and guiding safer drug design.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening studies specifically involving this compound as a lead compound or as part of a screening library are not described in current research. These computational techniques are instrumental in identifying new potential biological targets and discovering novel bioactive molecules.

Structure Activity Relationship Sar Studies of 2 Phenyl 5 1h Pyrazol 3 Yl 1,3 Thiazole Derivatives

Elucidation of Substituent Effects on Biological Activity

Systematic modifications of the substituents on the phenyl and pyrazole (B372694) rings have provided valuable insights into their impact on the biological activities of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole derivatives. Research has demonstrated that the nature and position of these substituents can significantly modulate the antimicrobial and anticancer properties of these compounds.

A study involving the synthesis of a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles revealed distinct SAR trends for their antimicrobial activity. nih.govacs.org The introduction of various substituents on the aryl ring at the 5-position of the pyrazole and the aryl ring at the 4-position of the thiazole (B1198619) led to a range of biological responses. For instance, certain derivatives exhibited notable activity against Proteus mirabilis and Staphylococcus aureus. nih.govacs.org

The following table summarizes the effects of different substituents on the biological activity of selected this compound derivatives, highlighting the influence of these modifications.

| Compound ID | Substituent on Phenyl Ring (at C4 of Thiazole) | Substituent on Aryl Ring (at C5 of Pyrazole) | Observed Biological Activity |

| 10g | 4-Chlorophenyl | Phenyl | Good activity against P. mirabilis. nih.gov |

| 10h | 4-Chlorophenyl | 4-Methylphenyl | Good activity against P. mirabilis. nih.gov |

| 10i | 4-Chlorophenyl | 4-Methoxyphenyl | Good activity against P. mirabilis. nih.gov |

| 10q | 4-Bromophenyl | Phenyl | Good activity against S. aureus. nih.gov |

| 10u | 4-Bromophenyl | 4-Chlorophenyl | Good activity against S. aureus. nih.gov |

| 10ab | 3-Nitrophenyl | 4-Chlorophenyl | Comparable antifungal activity to Ravuconazole. acs.org |

Impact of Ring Substitutions on Potency and Selectivity

The strategic placement of substituents on the different rings of the this compound scaffold has been shown to be crucial for enhancing potency and achieving selectivity for specific biological targets.

In the context of antimicrobial agents, substitutions on the phenyl ring attached to the thiazole moiety have a pronounced effect. For example, the presence of a halogen, such as chlorine or bromine, at the para-position of this phenyl ring often leads to improved antibacterial activity against specific strains. nih.govacs.org Specifically, compounds with a 4-chlorophenyl or 4-bromophenyl group at the 4-position of the thiazole showed good activity against P. mirabilis and S. aureus, respectively. nih.gov

Furthermore, substitutions on the aryl group at the 5-position of the pyrazole ring also contribute to the potency and selectivity profile. The combination of different substituted aryl rings at both the thiazole and pyrazole moieties allows for fine-tuning of the biological activity. For instance, a derivative bearing a 3-nitrophenyl group at the 4-position of the thiazole and a 4-chlorophenyl group at the 5-position of the pyrazole displayed notable antifungal activity. acs.org

The following interactive data table illustrates how different ring substitutions affect the potency of these derivatives against various microbial strains.

| Base Scaffold | Ring Substitution Position | Substituent | Impact on Potency/Selectivity |

| This compound | 4-position of Thiazole | 4-Chlorophenyl | Enhanced activity against P. mirabilis. nih.gov |

| This compound | 4-position of Thiazole | 4-Bromophenyl | Enhanced activity against S. aureus. nih.gov |

| This compound | 4-position of Thiazole | 3-Nitrophenyl | Contributes to potent antifungal activity. acs.org |

| This compound | 5-position of Pyrazole | 4-Chlorophenyl | Contributes to potent antifungal activity when combined with a 3-nitrophenyl at the thiazole 4-position. acs.org |

This table provides a summary of key findings from the cited literature. For detailed quantitative data, please refer to the original research articles.

Design Principles for Optimized Pharmacological Profiles

Based on the accumulated SAR data, several design principles can be formulated for the development of this compound derivatives with optimized pharmacological profiles. These principles serve as a roadmap for medicinal chemists to rationally design new compounds with enhanced potency and desired selectivity.

A primary design consideration is the nature and position of substituents on the peripheral phenyl rings. The introduction of electron-withdrawing groups, such as halogens (Cl, Br) or a nitro group (NO2), on the phenyl ring attached to the thiazole can significantly enhance antimicrobial activity. nih.govacs.org The position of these substituents is also critical, with the para-position often being favored for improved biological outcomes.

Another key principle involves the strategic combination of substituents on both the thiazole-linked phenyl ring and the pyrazole-linked aryl ring. The synergistic effect of these substitutions can lead to compounds with superior activity profiles. For example, the combination of a 3-nitrophenyl group at the thiazole's 4-position and a 4-chlorophenyl group at the pyrazole's 5-position resulted in a potent antifungal agent. acs.org

The introduction of specific electron-withdrawing groups on the phenyl ring of the thiazole moiety.

The exploration of various substituents on the aryl ring of the pyrazole moiety to modulate activity and selectivity.

The synergistic combination of optimal substituents on both aromatic rings to maximize the desired pharmacological effect.

By adhering to these design principles, researchers can more efficiently navigate the chemical space of this compound derivatives to develop compounds with improved therapeutic potential.

Mechanistic Insights and Target Identification

Elucidation of Molecular Pathways Affected by 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole Hybrids

Research into pyrazole-thiazole hybrids has uncovered their influence on critical cellular processes, particularly those related to cell proliferation and survival. In the context of anticancer activity, these compounds have been found to affect key signaling pathways that govern the cell cycle and programmed cell death (apoptosis). ekb.eg

One of the primary molecular pathways affected is the cell cycle regulation pathway. Certain pyrazole-thiazole derivatives have been shown to induce cell cycle arrest, a crucial mechanism for halting the proliferation of cancer cells. researchgate.net For instance, studies have demonstrated that some hybrids can cause G2 phase arrest in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, while prompting G1 phase arrest in HCT116 (colon cancer) cells. researchgate.net

Furthermore, the induction of apoptosis is another significant pathway modulated by these compounds. Thiazolyl-pyrazolyl coumarin (B35378) derivatives, for example, have been reported to trigger apoptosis, leading to the controlled death of cancer cells. ekb.eg This process is often initiated through the modulation of various signaling cascades that are fundamental to cell survival and death.

Identification of Specific Biological Targets and Their Modulation

The diverse pharmacological effects of pyrazole-thiazole hybrids are a direct result of their interaction with specific biological macromolecules, primarily enzymes and receptors. globalresearchonline.net Molecular docking studies and enzymatic assays have been instrumental in identifying these targets. researchgate.netekb.eg

Key biological targets identified for different pyrazole-thiazole hybrids include:

Kinases: Several kinases, which are pivotal in cell signaling and growth, have been identified as targets. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-dependent kinase 8 (CDK-8). researchgate.netekb.eg Inhibition of these kinases can disrupt cancer cell proliferation and angiogenesis. Some thiazolyl-pyrazoline derivatives have shown dual inhibitory activity against both EGFR and HER2. ekb.eg

Enzymes in Fungal Metabolism: In the realm of antifungal activity, a primary target is Lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com Inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death. mdpi.com

Other Enzymes: Research has also pointed to other enzymes like Aromatase (ARO) and Dihydrofolate reductase (DHFR) as potential targets for specific pyrazole-thiazole derivatives. researchgate.netnih.gov

The modulation of these targets by pyrazole-thiazole compounds often involves competitive binding at the active site, preventing the natural substrate from binding and thereby inhibiting the enzyme's function. The table below summarizes the identified biological targets and the observed effects of their modulation by various pyrazole-thiazole hybrids.

| Biological Target | Compound Class/Example | Effect of Modulation | Therapeutic Area |

| Cyclin-dependent kinase 8 (CDK-8) | Pyrazole-thiazole hybrids | Inhibition, leading to G2/G1 cell cycle arrest | Anticancer |

| VEGFR-2 Kinase | Thiazolyl-pyrazolyl coumarin derivatives | Kinase inhibition, induction of apoptosis | Anticancer |

| EGFR & HER2 | Thiazolyl-morpholino phenyl-pyrazoline | Dual inhibition of kinase activity | Anticancer |

| Lanosterol 14α-demethylase (CYP51) | 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives | Inhibition of ergosterol biosynthesis | Antifungal |

| Dihydrofolate reductase (DHFR) | Thiophenyl-pyrazolyl-thiazole hybrids | Enzyme inhibition | Antimicrobial |

Advanced Cellular and Biochemical Assays for Mechanism of Action Studies

A variety of sophisticated assays are employed to dissect the precise mechanisms of action of this compound hybrids. These techniques provide critical data at the cellular and molecular levels.

Cellular Assays:

Flow Cytometry: This technique is widely used to analyze the cell cycle distribution of a cell population. By treating cells with a pyrazole-thiazole compound and staining them with a DNA-binding dye, researchers can determine the percentage of cells in the G1, S, and G2/M phases, thereby identifying points of cell cycle arrest. researchgate.net

Annexin V/PI Staining: This is another flow cytometry-based assay used to detect and quantify apoptosis. researchgate.net Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis or necrosis).

DNA Fragmentation and Comet Assays: These methods are used to visualize DNA damage, a hallmark of apoptosis. researchgate.net The comet assay, or single-cell gel electrophoresis, can detect DNA strand breaks at the level of individual cells. researchgate.net

Biochemical Assays:

Enzyme Inhibition Assays: These are fundamental for confirming the direct interaction between a compound and its target enzyme. researchgate.net By measuring the enzymatic activity in the presence of varying concentrations of the inhibitor, key parameters like the half-maximal inhibitory concentration (IC50) can be determined. researchgate.net

Fluorescence Spectroscopy: This method can be used to study the binding interaction between a compound and a target protein, such as bovine serum albumin (BSA), which serves as a model for carrier proteins in the bloodstream. mdpi.com Changes in the fluorescence spectrum of the protein upon addition of the compound can provide information about the binding affinity and mechanism. mdpi.com

Molecular Docking: While a computational method, molecular docking is an indispensable tool used alongside experimental assays. It predicts the preferred orientation of a ligand when bound to a target protein, offering insights into the binding mode and key interactions (like hydrogen bonds) that stabilize the complex. researchgate.netekb.eg

The following table outlines some of the key assays used in these mechanistic studies.

| Assay Type | Specific Technique | Purpose |

| Cellular | Flow Cytometry (Cell Cycle Analysis) | To determine the effect on cell cycle progression (e.g., G1 or G2/M arrest). researchgate.net |

| Cellular | Annexin V/PI Staining | To detect and quantify early and late apoptosis. researchgate.net |

| Cellular | Comet Assay / DNA Fragmentation | To visualize DNA damage associated with apoptosis. researchgate.net |

| Biochemical | In Vitro Enzyme Inhibition Assays | To quantify the inhibitory potency (e.g., IC50) against specific target enzymes like kinases or demethylases. researchgate.net |

| Biophysical | Fluorescence Spectroscopy | To study the binding kinetics and affinity of the compound to proteins. mdpi.com |

| Computational | Molecular Docking | To predict the binding mode and interactions with the active site of a biological target. researchgate.netekb.eg |

Future Perspectives and Therapeutic Development

Optimization of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole Scaffold for Enhanced Efficacy and Reduced Toxicity

The optimization of the this compound scaffold is a critical step in the development of clinically viable drug candidates. This process involves meticulous structural modifications to enhance therapeutic efficacy while minimizing potential toxicity. mdpi.com Structure-Activity Relationship (SAR) studies are fundamental to this endeavor, providing insights into how different substituents on the pyrazole (B372694) and thiazole (B1198619) rings influence biological activity. nih.gov

Research has shown that the introduction of specific functional groups can significantly impact potency. For instance, in a series of pyrazole benzothiazole (B30560) hybrids, compounds bearing electron-withdrawing groups on the aromatic rings demonstrated the greatest growth inhibition against cancer cell lines. nih.gov Similarly, for derivatives of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole, the nature and position of substituents on the aryl rings at both the C4 position of the thiazole and the C5 position of the pyrazole are crucial for antimicrobial activity. acs.org